(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3,3'-Dibromo-1,1'-bi-2-naphthol involves polymerization processes using nickel(0) or nickel(II) complexes as catalysts. These processes yield polymers which, upon hydrolysis, produce optically active poly(1,1‘-bi-2-naphthol)s (poly(BINOL)s). The poly(BINOL)s have been characterized using NMR, IR, UV, and CD spectroscopic methods (Hu et al., 1996). Additionally, asymmetric synthesis of (R)-(+)-1,1′-bi-2-naphthol derivatives from 2-naphthol has been performed using a chiral ruthenium complex as a photosensitizer in a photocatalytic process (Hamada et al., 1993).
Molecular Structure Analysis
The molecular structure of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol and its derivatives has been a subject of study, revealing complex interactions and arrangements. For instance, the molecule demonstrates a propensity for supramolecular, hydrogen-bonded strand formation when crystallized with its deprotonated forms, leading to structures with naphthyl-paneled cavities or channels for metal fragments (Paul et al., 2005).
Chemical Reactions and Properties
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol undergoes various chemical reactions, demonstrating its versatility as a reagent. For example, it has been used in Rh(III)-catalyzed synthesis of naphthols via C-H activation of sulfoxonium ylides, showcasing its application in forming complex organic structures under redox-neutral conditions (Xu et al., 2017).
Scientific Research Applications
Enantioselective Fluorescent Response and Amino Acids Detection : The tetrabrominated derivative of 3,3'-diformyl-1,1'-bi-2-naphthol, known as (S)-2, shows a highly enantioselective fluorescent response towards amino acids in aqueous solutions. This characteristic facilitates the simultaneous determination of amino acid concentration and enantiomeric composition (Iqbal et al., 2019).
Chiral Organometallic Crystals : The compound is utilized as a chiral building block in creating chiral organo-organometallic crystals (Grepioni et al., 2001).
Educational Application in Organic Chemistry : Its synthesis and resolution serve as an advanced exercise in organic chemistry, particularly for spectroscopic structural identification (Mak, 2004).
Polyurethane Synthesis : The synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol leads to a mixture of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer (Gudeangadi et al., 2015).
Catalytic Properties in Asymmetric Reactions : Synthesized ligands from this compound show moderate catalytic properties for the asymmetric addition of diethylzinc to aromatic aldehydes (Guo et al., 2006).
Chiral Solvating Agent : It is used as a chiral solvating agent in (1)H NMR spectroscopy for determining the enantiomeric purity and absolute configuration of flavanones (Du et al., 2015).
Molecular Recognition : The compound's charge-transfer complex exhibits selective inclusion behavior and changes in color and reflectance spectra depending on the guest molecule, demonstrating its molecular recognition properties (Imai et al., 2009).
Lewis Acid Catalysis : Poly(1,1'-bi-2-naphthol)s derived from this compound are used in Lewis acid catalysis, showing enhanced activity when used with novel polymeric Lewis acid complexes (Hu et al., 1996).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity data, flammability, reactivity, and environmental hazards. Safety data sheets (SDS) are a common source of this information.
Future Directions
This involves considering potential future research directions. For a chemical compound, this could include new synthetic methods, new reactions, potential applications, and investigations into its mechanism of action.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol”, you would need to consult the primary literature and databases for detailed information.
properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
CAS RN |
111795-43-8, 119707-74-3 | |
Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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